molecular formula C17H12ClNO3 B14453015 Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate CAS No. 75127-25-2

Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate

Cat. No.: B14453015
CAS No.: 75127-25-2
M. Wt: 313.7 g/mol
InChI Key: LZFUJUILTZACRC-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate is a heterocyclic compound that contains an oxazole ring The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenyl ketone in the presence of a base, followed by esterification with methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring.

Scientific Research Applications

Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzoate group can also affect its solubility and interaction with other molecules.

Properties

CAS No.

75127-25-2

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C17H12ClNO3/c1-21-17(20)13-9-7-12(8-10-13)16-19-15(18)14(22-16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

LZFUJUILTZACRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)Cl

Origin of Product

United States

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